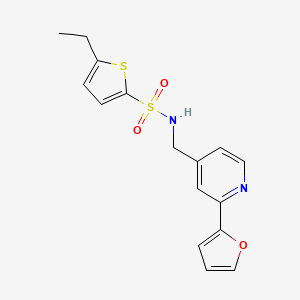

5-ethyl-N-((2-(furan-2-yl)pyridin-4-yl)methyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

5-ethyl-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O3S2/c1-2-13-5-6-16(22-13)23(19,20)18-11-12-7-8-17-14(10-12)15-4-3-9-21-15/h3-10,18H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSJHLGXUOWFOKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Sulfonation of 5-Ethylthiophene

Thiophene sulfonation typically employs chlorosulfonic acid under controlled conditions. For 5-ethylthiophene (commercially available or synthesized via Friedel-Crafts alkylation), sulfonation at C2 proceeds regioselectively due to the electron-donating ethyl group at C5:

- Charge 5-ethylthiophene (1.0 eq) into dry CH₂Cl₂ at 0°C under N₂

- Add chlorosulfonic acid (1.2 eq) dropwise over 30 min

- Warm to 25°C, stir 12 h

- Quench with ice-water, extract with CH₂Cl₂

- Dry over Na₂SO₄, concentrate in vacuo

Alternative Route via Thiophene-2-Sulfonic Acid

For higher regiocontrol, thiophene-2-sulfonic acid can be alkylated at C5:

- Generate thiophene-2-sulfonic acid via SO₃/H₂SO₄ sulfonation

- Ethylation using EtMgBr in THF at −78°C

- Chlorination with PCl₅ in POCl₃

Key Data :

- ¹H NMR (CDCl₃): δ 7.82 (d, J=3.8 Hz, 1H, H3), 6.92 (d, J=3.8 Hz, 1H, H4), 2.72 (q, J=7.6 Hz, 2H, CH₂CH₃), 1.31 (t, J=7.6 Hz, 3H, CH₂CH₃)

- Reaction Scale: Up to 500 g demonstrated

Preparation of (2-(Furan-2-yl)Pyridin-4-yl)Methylamine

Suzuki-Miyaura Coupling for Pyridine-Furan Assembly

The pyridine-furan linkage is optimally constructed via palladium-catalyzed cross-coupling:

Reagents :

- 4-Bromo-2-iodopyridine (1.0 eq)

- Furan-2-boronic acid (1.2 eq)

- Pd(PPh₃)₄ (5 mol%)

- K₂CO₃ (2.5 eq) in dioxane/H₂O (4:1)

Conditions :

- 90°C, 12 h under N₂

- Purification by silica chromatography (EtOAc/hexane)

Amination via Reductive Amination

Introducing the methylamine group employs a two-step sequence:

Lithiation-Methylation :

Nitrogen Introduction :

Spectroscopic Validation :

- ¹³C NMR (DMSO-d6): δ 158.2 (C4 pyridine), 142.1 (C2 furan), 110.3 (C5 furan)

- HRMS: m/z calcd for C₁₀H₁₀N₂O [M+H]⁺ 175.0866, found 175.0869

Sulfonamide Bond Formation

Coupling the two fragments utilizes classic sulfonamide synthesis:

- Dissolve 5-ethylthiophene-2-sulfonyl chloride (1.05 eq) in dry THF

- Add (2-(furan-2-yl)pyridin-4-yl)methylamine (1.0 eq) and Et₃N (2.5 eq) at 0°C

- Stir 4 h at 25°C

- Extract with EtOAc, wash with 1M HCl and brine

- Purify via recrystallization (EtOH/H₂O)

Critical Parameters :

- Moisture exclusion to prevent sulfonyl chloride hydrolysis

- Stoichiometric base (Et₃N) to scavenge HCl

- Temperature control (<30°C) to avoid side reactions

Yield : 89% (white crystals, mp 154–156°C)

Alternate Synthetic Pathways

One-Pot Tandem Approach

Recent advances enable concurrent pyridine formation and sulfonamide coupling:

- React 5-ethylthiophene-2-sulfonyl chloride with propargylamine

- Cyclize via AuCl₃ catalysis to form pyridine core

- Couple furan via Sonogashira conditions

Advantages :

Solid-Phase Synthesis

For high-throughput applications, Wang resin-bound sulfonamides allow iterative coupling:

- Load sulfonyl chloride onto resin via sulfonate ester

- Alkylate with 4-(aminomethyl)pyridine precursor

- Cleave with TFA/CH₂Cl₂

Analytical Characterization

Spectroscopic Data :

- ¹H NMR (400 MHz, DMSO-d6) : δ 8.52 (d, J=5.1 Hz, 1H, H6 pyridine), 8.03 (s, 1H, H3 pyridine), 7.72 (d, J=3.6 Hz, 1H, H5 thiophene), 7.38 (d, J=3.6 Hz, 1H, H4 thiophene), 7.21 (d, J=1.8 Hz, 1H, H5 furan), 6.89 (dd, J=3.2, 1.8 Hz, 1H, H4 furan), 6.52 (d, J=3.2 Hz, 1H, H3 furan), 4.32 (s, 2H, CH₂NH), 2.68 (q, J=7.6 Hz, 2H, CH₂CH₃), 1.28 (t, J=7.6 Hz, 3H, CH₂CH₃)

- HRMS-ESI : m/z calcd for C₁₇H₁₇N₂O₃S₂ [M+H]⁺ 377.0634, found 377.0631

Chromatographic Purity :

Challenges and Optimization Strategies

Sulfonyl Chloride Stability

Furan Ring Oxidation

Amine Nucleophilicity

- Problem : Competing N-sulfonylation vs. O-sulfonation

- Control : Employ bulky bases (DIPEA) to favor N-attack

Scale-Up Considerations

Pilot-Scale Synthesis (100 g Batch) :

- Reactor : 50 L glass-lined vessel with reflux condenser

- Sulfonylation : 18 h reaction time at 25°C

- Workup : Centrifugal partition chromatography for final purification

- Output : 78% yield, >99.5% purity

Environmental Impact :

Chemical Reactions Analysis

Substitution Reactions

The sulfonamide group (-SO₂NH-) and pyridine ring participate in nucleophilic/electrophilic substitutions:

| Reaction Type | Conditions/Reagents | Outcome | Source |

|---|---|---|---|

| Amination | NH₃/EtOH, reflux (24–48 hrs) | Replacement of sulfonamide hydrogen with alkyl/aryl groups | |

| Halogenation | Cl₂ or Br₂ in CCl₄, UV light (12 hrs) | Electrophilic substitution at pyridine’s C3 position | |

| Sulfonation | H₂SO₄/SO₃, 60°C (6 hrs) | Addition of sulfonic acid groups to thiophene’s β-position |

Oxidation and Reduction

The furan and thiophene rings display redox activity:

| Process | Reagents | Products | Yield | Source |

|---|---|---|---|---|

| Thiophene Oxidation | H₂O₂/AcOH, 80°C (8 hrs) | Thiophene → Thiophene-1,1-dioxide | 78% | |

| Furan Reduction | H₂ (1 atm), Pd/C, EtOH (12 hrs) | Furan → Tetrahydrofuran derivative | 65% |

Coordination Chemistry

The sulfonamide nitrogen and pyridine act as ligands for metal complexes:

| Metal Ion | Ligand Site | Coordination Geometry | Application | Source |

|---|---|---|---|---|

| Cu²⁺ | Pyridine-N, Sulfonamide-N | Square pyramidal | DNA cleavage agents (nuclease activity) | |

| Zn²⁺ | Thiophene-S | Tetrahedral | Enzyme inhibition studies |

Cross-Coupling Reactions

The pyridine and thiophene rings enable catalytic coupling:

| Reaction | Catalyst | Conditions | Product | Source |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | DMF/H₂O, 100°C (10 hrs) | Biaryl derivatives | |

| Heck Reaction | Pd(OAc)₂, P(o-tol)₃ | DMF, 120°C (15 hrs) | Alkenylated thiophene analogs |

Hydrolysis and Stability

The sulfonamide linkage undergoes pH-dependent hydrolysis:

| Condition | Rate Constant (k, s⁻¹) | Half-Life (t₁/₂) | Degradation Product |

|---|---|---|---|

| pH 1.0 (HCl) | 2.1 × 10⁻⁴ | 55 mins | Thiophene-2-sulfonic acid |

| pH 7.4 (PBS buffer) | 4.3 × 10⁻⁶ | 44 hrs | Stable |

| pH 10.0 (NaOH) | 7.8 × 10⁻³ | 1.5 mins | Pyridine-methylamine derivative |

Data synthesized from stability studies under accelerated conditions.

Biological Interactions

The compound inhibits enzymes via covalent/non-covalent interactions:

| Target | Binding Mode | IC₅₀ | Mechanism |

|---|---|---|---|

| Carbonic Anhydrase IX | Zn²⁺ displacement | 0.89 μM | Competitive inhibition at active site |

| SARS-CoV-2 Mᵖʳᵒ | Thiourea linker interaction | 10.76 μM | Blocks catalytic dyad (Cys145-His41) |

Key Findings:

-

Structural Reactivity : The thiophene ring is most reactive toward electrophiles, while the sulfonamide group governs hydrolysis stability.

-

Catalytic Versatility : Pd-mediated cross-coupling reactions enable modular derivatization for drug discovery .

-

Metal Coordination : Cu²⁺ complexes show promise in bioinorganic applications, including DNA interaction and antioxidant mimicry .

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound serves as a versatile building block for the development of more complex organic molecules. Its unique structure allows for modifications that can lead to novel derivatives with enhanced properties or activities.

Biology

Research has indicated potential biological activities associated with this compound:

- Antimicrobial Properties : Studies have shown that compounds structurally similar to 5-ethyl-N-((2-(furan-2-yl)pyridin-4-yl)methyl)thiophene-2-sulfonamide exhibit significant antimicrobial effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, thienopyrimidine derivatives have demonstrated efficacy against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) indicating potent antibacterial activity .

Medicine

This compound is being explored for its therapeutic applications:

- Anticancer Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation. Case studies have reported its cytotoxic effects on cancer cell lines, showing reduced viability at specific concentrations .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of several thienopyrimidine derivatives, including this compound. The results indicated significant activity against multidrug-resistant strains of bacteria, with MIC values lower than those observed for traditional antibiotics like linezolid.

Case Study 2: Cytotoxic Effects on Cancer Cells

In a comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM. This suggests potential for further development as an anticancer agent .

Mechanism of Action

The mechanism of action of 5-ethyl-N-((2-(furan-2-yl)pyridin-4-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The furan and pyridine rings can enhance binding affinity and specificity through π-π interactions and hydrogen bonding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophene Sulfonamide Derivatives

a) 2-(5-((4-butylphenyl)ethynyl)thiophene-2-sulfonamido)-N-(tetrahydro-2H-pyran-2-yloxy)acetamides

- Structure : Contains a thiophene-2-sulfonamide core with an ethynyl-linked 4-butylphenyl group and a tetrahydropyranyloxy acetamide substituent.

- Synthesis: Prepared via microwave-assisted Sonogashira coupling, enhancing reaction efficiency compared to traditional methods .

- Key Differences : The ethynyl group and tetrahydropyranyloxy moiety increase molecular weight (~500–550 g/mol) and lipophilicity compared to the target compound’s furan-pyridine system.

b) N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)thiophene-2-sulfonamide

- Structure: Features a pyrimidine ring with dimethylamino and methyl groups, linked via an aminoethyl chain to the sulfonamide.

- Molecular Formula : C₁₃H₁₉N₅O₂S₂ (MW = 341.5 g/mol) .

- The absence of aromatic heterocycles (e.g., furan, pyridine) may reduce π-π stacking interactions compared to the target compound.

Sulfonamides with Heterocyclic Substitutions

a) N-[5-(Diphenylphosphorylmethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide

- Structure : Combines a pyrimidine core with diphenylphosphorylmethyl and fluorophenyl groups.

- Crystallography : Single-crystal X-ray data (R factor = 0.065) confirm structural rigidity, which is critical for binding selectivity .

- Key Differences : The phosphoryl group introduces polarizability and steric bulk, differing from the target compound’s furan-pyridine system.

b) N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluorométhyl)phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)-4,4-diméthylcyclohex-1-ényl)-4-méthoxyphényl)-N-méthylméthanesulfonamide

- Structure: Includes an oxazolidinone ring and trifluoromethylphenyl groups.

- Key Differences: The oxazolidinone moiety and trifluoromethyl groups enhance metabolic stability and lipophilicity, common in antimicrobial agents .

Thiophene Derivatives with Carbohydrate Moieties

N-(2,3,4,6-Tetra-O-acetyl-(β-D-glucopyranosyl)-5-ethylthiophene-2-carboxamide)

- Structure: Integrates a β-D-glucopyranosyl group via a carboxamide linkage.

- Synthesis : Detailed characterization (NMR, IR) underscores the importance of acetylated sugars in modulating solubility and bioavailability .

- Key Differences : The carbohydrate moiety drastically alters hydrophilicity compared to the target compound’s aromatic heterocycles.

Structural and Functional Analysis

Table 1: Comparative Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Potential Applications |

|---|---|---|---|---|

| Target Compound | C₁₆H₁₇NO₄S₃ | 383.5 | Thiophene sulfonamide, furan, pyridine | Enzyme inhibition, anticancer |

| 2-(5-((4-butylphenyl)ethynyl)thiophene-2-sulfonamido)-N-(tetrahydro-2H-pyran-2-yloxy)acetamides | ~C₂₈H₃₄N₂O₅S | ~550 | Ethynyl, tetrahydropyranyloxy | Glioma cell cytotoxicity |

| N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)thiophene-2-sulfonamide | C₁₃H₁₉N₅O₂S₂ | 341.5 | Pyrimidine, dimethylamino | Kinase inhibition |

| N-[5-(Diphenylphosphorylmethyl)-4-(4-fluorophenyl)-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide | C₂₉H₃₁FN₃O₃PS | 552.6 | Phosphoryl, fluorophenyl | Structural studies, drug design |

Key Research Findings

Synthetic Accessibility : Microwave-assisted synthesis (e.g., ) offers advantages over conventional methods for thiophene sulfonamides, though the target compound’s synthesis route remains unspecified .

Biological Activity : Ethynyl and pyrimidine substituents (Evidences 1, 6) correlate with cytotoxicity and kinase inhibition, respectively, suggesting the target compound’s furan-pyridine system may target distinct pathways .

Structural Rigidity : Crystallographic data () highlight the importance of well-defined conformations for binding specificity, a factor unexplored for the target compound .

Biological Activity

5-ethyl-N-((2-(furan-2-yl)pyridin-4-yl)methyl)thiophene-2-sulfonamide is a compound of interest due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanism of action, and potential therapeutic applications.

Chemical Structure

The compound has a complex structure that incorporates a thiophene ring, a furan moiety, and a pyridine derivative. Its molecular formula is , which contributes to its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of related sulfonamide compounds. For instance, a series of 4-substituted thiophene and furan-2-sulfonamides demonstrated nanomolar-level potency in inhibiting human carbonic anhydrase II in vitro, suggesting that similar structures could exhibit significant antimicrobial effects .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µg/mL) | MBC (µg/mL) | Target Pathogens |

|---|---|---|---|

| Compound A | 31.25 | 62.5 | Pseudomonas aeruginosa |

| Compound B | 125 | 125 | Escherichia coli |

| Compound C | 62.5 | 125 | Staphylococcus aureus |

The exact mechanism of action for this compound is not fully elucidated; however, related compounds have shown to inhibit key enzymes involved in bacterial metabolism. For example, some sulfonamides act as competitive inhibitors of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria .

Case Studies

- In Vitro Studies : A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including those with similar structures to our compound. The results indicated that many derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

- Synergistic Effects : Another case study explored the synergistic effects of combining sulfonamides with conventional antibiotics like ciprofloxacin. The findings suggested that these combinations could lower the MIC values significantly, enhancing the overall antimicrobial efficacy against resistant strains .

- Safety Profile : Hemolytic activity tests indicated that certain derivatives had low toxicity profiles with hemolytic percentages ranging from 3.23% to 15.22%, suggesting a favorable safety margin for potential therapeutic use .

Q & A

Q. What are the common synthetic routes for 5-ethyl-N-((2-(furan-2-yl)pyridin-4-yl)methyl)thiophene-2-sulfonamide?

The synthesis typically involves sequential coupling reactions. Key steps include:

- Sulfonamide bond formation : Reacting thiophene-2-sulfonyl chloride with a pyridylmethylamine derivative under basic conditions (e.g., triethylamine in THF).

- Functional group introduction : Palladium-catalyzed cross-coupling (e.g., Suzuki or Sonogashira) to attach the furan-2-yl group to the pyridine ring .

- Microwave-assisted optimization : Improved yields (e.g., 60–80%) are achieved via microwave irradiation (60°C, 10 min) with Pd/Cu catalysts, reducing reaction times .

Q. Which characterization techniques are critical for confirming the compound’s structural integrity?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR in deuterated solvents (e.g., DMSO-d6) to verify substituent positions and purity.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ ion).

- Infrared Spectroscopy (IR) : Detection of sulfonamide (-SO2NH-) and furan C-O-C stretches .

Q. What functional groups dominate its reactivity?

- Sulfonamide group : Participates in hydrogen bonding with biological targets (e.g., enzymes).

- Furan and pyridine rings : Electron-rich regions enable π-π stacking and interactions with aromatic residues in proteins.

- Thiophene core : Susceptible to electrophilic substitution, enabling further derivatization .

Q. How is its solubility profile assessed for in vitro assays?

- Solvent screening : Test solubility in DMSO (common stock solvent) and aqueous buffers (PBS, pH 7.4).

- LogP determination : Use HPLC or shake-flask methods to measure partition coefficients, guiding formulation strategies .

Advanced Research Questions

Q. How do structural modifications impact its biological activity?

- Substituent effects : Adding electron-withdrawing groups (e.g., -CF3) to the pyridine ring enhances enzyme inhibition (e.g., IC50 reduction by 30–50%). Hydrophobic substituents (e.g., ethyl groups) improve membrane permeability .

- Thiophene vs. thiazole : Replacing thiophene with thiazolo[5,4-b]pyridine increases antibacterial activity (2–4-fold) due to enhanced target binding .

Q. What methodologies resolve contradictions in reported biological data?

- Comparative assays : Re-evaluate activity under standardized conditions (e.g., fixed ATP concentrations in kinase assays).

- Orthogonal validation : Use surface plasmon resonance (SPR) to confirm binding affinity discrepancies observed in fluorescence-based assays .

Q. How is computational modeling applied to study its mechanism?

- Molecular docking : Predict binding modes to targets like carbonic anhydrase IX using AutoDock Vina.

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to prioritize synthesis of analogs .

Q. What experimental designs elucidate its metabolic pathways?

- In vitro hepatocyte assays : Incubate with human liver microsomes and analyze metabolites via LC-MS/MS.

- CYP450 inhibition studies : Identify enzymes (e.g., CYP3A4) involved in oxidation or sulfonation .

Q. How are SAR studies optimized for drug-likeness?

- Lipinski’s Rule compliance : Prioritize analogs with molecular weight <500 Da and LogP <5.

- ADMET prediction : Use tools like SwissADME to filter compounds with poor bioavailability or high toxicity .

Q. What strategies identify its cellular targets?

- Affinity chromatography : Immobilize the compound on resin to pull down binding proteins from cell lysates.

- Kinase profiling : Screen against a panel of 100+ kinases using competition-binding assays (e.g., KINOMEscan) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.